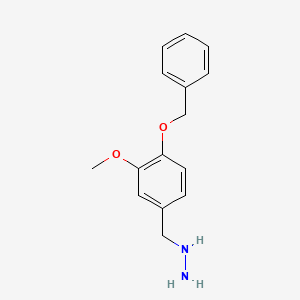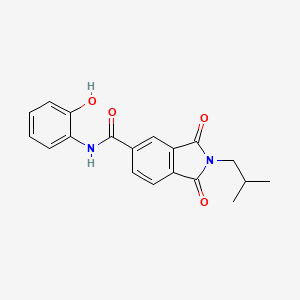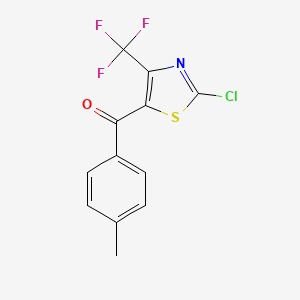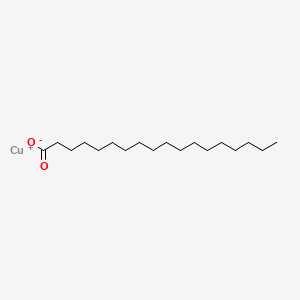![molecular formula C22H20ClN3O2 B12449073 N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12449073.png)
N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-1-cloro-1-(2-cianofenil)-3-oxo-3-(piperidin-1-il)prop-1-en-2-il]benzamida es un compuesto orgánico complejo que se caracteriza por su estructura única, que incluye un grupo fenilo clorado, un grupo cianofenilo y un grupo piperidinilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(1Z)-1-cloro-1-(2-cianofenil)-3-oxo-3-(piperidin-1-il)prop-1-en-2-il]benzamida generalmente implica varios pasos, comenzando con precursores fácilmente disponibles. Un método común involucra la reacción de 2-cianobenzaldehído con piperidina para formar un intermedio, que luego se hace reaccionar con un cloruro de benzoílo clorado en condiciones básicas para producir el producto final. Las condiciones de reacción a menudo requieren el uso de solventes como diclorometano o tolueno y catalizadores como trietilamina para facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción, que son cruciales para optimizar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(1Z)-1-cloro-1-(2-cianofenil)-3-oxo-3-(piperidin-1-il)prop-1-en-2-il]benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El grupo fenilo clorado puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles, lo que da como resultado la formación de derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas en presencia de una base como el hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución generalmente dan como resultado la formación de varios derivados sustituidos.
Aplicaciones Científicas De Investigación
N-[(1Z)-1-cloro-1-(2-cianofenil)-3-oxo-3-(piperidin-1-il)prop-1-en-2-il]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se ha investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible compuesto líder en el descubrimiento de fármacos para el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-[(1Z)-1-cloro-1-(2-cianofenil)-3-oxo-3-(piperidin-1-il)prop-1-en-2-il]benzamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a cambios en las vías celulares y las respuestas fisiológicas. Los objetivos moleculares exactos y las vías involucradas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
N-[(1Z)-1-cloro-1-(2-cianofenil)-3-oxo-3-(morfolin-4-il)prop-1-en-2-il]benzamida: Estructura similar pero con un anillo de morfolina en lugar de un anillo de piperidina.
N-[(1Z)-1-cloro-1-(2-cianofenil)-3-oxo-3-(pirrolidin-1-il)prop-1-en-2-il]benzamida: Estructura similar pero con un anillo de pirrolidina en lugar de un anillo de piperidina.
Unicidad
N-[(1Z)-1-cloro-1-(2-cianofenil)-3-oxo-3-(piperidin-1-il)prop-1-en-2-il]benzamida es única debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C22H20ClN3O2 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
N-[1-chloro-1-(2-cyanophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H20ClN3O2/c23-19(18-12-6-5-11-17(18)15-24)20(22(28)26-13-7-2-8-14-26)25-21(27)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-14H2,(H,25,27) |
Clave InChI |
NGVZUTVHMQIWGL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2C#N)Cl)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12449026.png)
![2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol](/img/structure/B12449028.png)
methanone](/img/structure/B12449042.png)
![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)


![(1R,2S)-2-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12449059.png)
![4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12449064.png)
